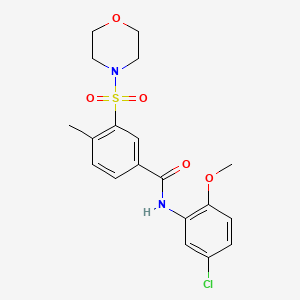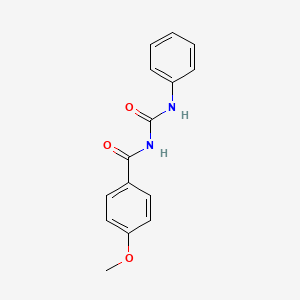
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用機序
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is essential for B-cell receptor signaling, which is necessary for B-cell development, survival, and proliferation. Inhibition of BTK leads to decreased B-cell survival and proliferation, as well as decreased production of cytokines and chemokines that promote tumor growth.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have potent inhibitory effects on BTK and downstream signaling pathways in various B-cell malignancies. In addition to inducing cell death and decreasing tumor growth, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also been shown to inhibit the migration and adhesion of CLL cells. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also been shown to have immunomodulatory effects, such as increasing the production of pro-inflammatory cytokines and decreasing the production of immunosuppressive cytokines.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also shown good pharmacokinetic properties, such as high oral bioavailability and good tissue distribution. However, one limitation of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide may also have limited efficacy in treating B-cell malignancies that have developed resistance to BTK inhibitors.
将来の方向性
For N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide include investigating its efficacy in combination with other targeted therapies, such as PI3K inhibitors and anti-CD20 antibodies. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide may also have potential in treating other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma. Further studies are needed to fully understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome resistance.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, starting from the reaction of 5-chloro-2-methoxyaniline with 4-methyl-3-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide. The sulfonamide is then reduced to the amine using palladium on carbon as a catalyst. The amine is then reacted with morpholine-4-sulfonyl chloride to form the final product, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been extensively studied in preclinical models and has shown promising results in treating various B-cell malignancies. In a study published in Cancer Research, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide was shown to inhibit BTK and downstream signaling pathways in CLL cells, leading to cell death and decreased tumor growth. Another study published in Blood showed that N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide was effective in treating MCL cells both in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-13-3-4-14(11-18(13)28(24,25)22-7-9-27-10-8-22)19(23)21-16-12-15(20)5-6-17(16)26-2/h3-6,11-12H,7-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHESMRSGVMWIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[3-(methylthio)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5224038.png)
![3,4,5,6-tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)
![2-(methylthio)-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyrimidine](/img/structure/B5224047.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-N-(2-nitrobenzyl)acetamide](/img/structure/B5224055.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)

![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)


![N-benzyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5224108.png)
![2-(3-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5224114.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)